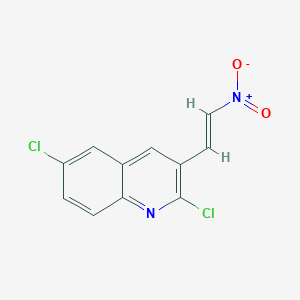

E-2,6-Dichloro-3-(2-nitro)vinylquinoline

Description

E-2,6-Dichloro-3-(2-nitro)vinylquinoline (CAS: 182050-35-7) is a halogenated quinoline derivative featuring a nitrovinyl substituent at the 3-position and chlorine atoms at the 2- and 6-positions of the quinoline core. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula |

C11H6Cl2N2O2 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2,6-dichloro-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-9-1-2-10-8(6-9)5-7(11(13)14-10)3-4-15(16)17/h1-6H/b4-3+ |

InChI Key |

WDBDGRDWWSBWSR-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Biological Activity

E-2,6-Dichloro-3-(2-nitro)vinylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. The molecular structure can be represented as follows:

- Molecular Formula : C10H6Cl2N2O2

- Molecular Weight : 253.07 g/mol

The presence of chlorine and nitro groups in its structure is critical for its biological activity, influencing both its solubility and interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of various quinoline derivatives, including this compound. A detailed structure–activity relationship study has demonstrated that modifications to the quinoline scaffold can significantly enhance antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ).

Key Findings:

- In Vitro Efficacy :

- Selectivity Index :

- Mechanism of Action :

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown promising antimicrobial activity.

Research Highlights:

- Antifungal Properties :

- Broad-Spectrum Activity :

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity.

| Compound Variant | Substituent Position | EC50 (nM) | Activity |

|---|---|---|---|

| Base Compound | N/A | 41.2 | Moderate |

| Variant 1 | C6: Methoxy | 28.6 | Enhanced |

| Variant 2 | C6: Fluoro | 21.0 | Significant |

| Variant 3 | C6: Chlorine | 37.0 | Potent |

This table illustrates how different substituents at the C6 position can modulate the potency of the compound against Plasmodium falciparum.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Murine Model Studies :

- Cytotoxicity Assessments :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most closely related analogs of E-2,6-Dichloro-3-(2-nitro)vinylquinoline are E-2-Chloro-3-(2-nitro)vinylquinoline (CAS: 182050-12-0) and other halogenated quinoline derivatives. Key differences lie in substituent patterns, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Structural Implications

- Electron-Withdrawing Effects: The nitrovinyl group in both compounds likely increases electrophilicity, making them reactive toward nucleophiles. However, the dichloro derivative’s additional Cl atom may further polarize the quinoline ring, affecting binding to biological targets .

- Crystal Packing: Weak intramolecular interactions (e.g., C–H⋯π, π–π stacking) stabilize the crystal lattice in similar quinoline derivatives, as seen in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate .

Research Findings and Limitations

- Synthesis: Current methods for analogous quinolines involve condensation reactions (e.g., DMF/KOtBu/THF systems), but optimized routes for this compound remain undocumented .

- Data Gaps: Detailed pharmacokinetic or toxicity studies for these specific compounds are absent in the literature. Inferences are drawn from structurally related quinolines .

- Computational Predictions : Molecular docking studies suggest that the dichloro derivative’s Cl atoms could enhance binding to hydrophobic enzyme pockets, while the nitrovinyl group may participate in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.